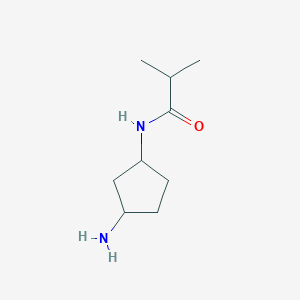
N-(3-Aminocyclopentyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Aminocyclopentyl)-2-methylpropanamide is an organic compound with a unique structure that includes a cyclopentyl ring substituted with an amino group and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminocyclopentyl)-2-methylpropanamide typically involves the reaction of 3-aminocyclopentanol with 2-methylpropanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Aminocyclopentyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used to introduce different substituents onto the amino group.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and various substituted amides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(3-Aminocyclopentyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of N-(3-Aminocyclopentyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the propanamide moiety can interact with hydrophobic pockets, leading to inhibition or modulation of biological activity. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Aminocyclopentyl)carbamate
- N-(3-Aminocyclopentyl)acetamide
- N-(3-Aminocyclopentyl)benzamide
Uniqueness
N-(3-Aminocyclopentyl)-2-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H18N2O |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
N-(3-aminocyclopentyl)-2-methylpropanamide |
InChI |
InChI=1S/C9H18N2O/c1-6(2)9(12)11-8-4-3-7(10)5-8/h6-8H,3-5,10H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
QUCHHGJZTXLLKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NC1CCC(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13176403.png)
![(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol](/img/structure/B13176404.png)
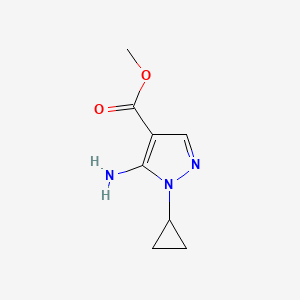
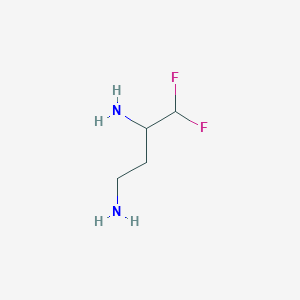
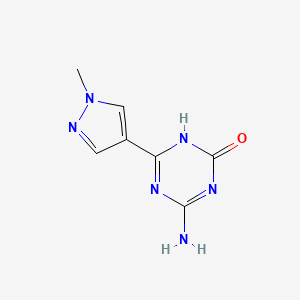
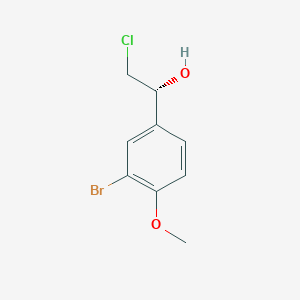
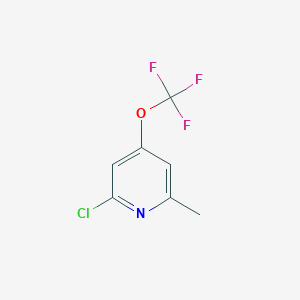
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine](/img/structure/B13176458.png)
![1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13176461.png)
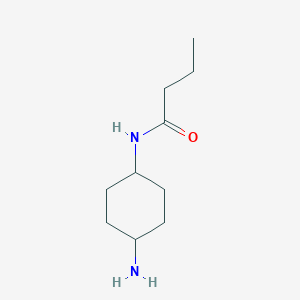
![Bicyclo[6.1.0]nonan-4-one](/img/structure/B13176472.png)
![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13176476.png)

![6-Bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13176490.png)
